2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Description
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde (CAS: 2096339-03-4) is a boronate ester derivative characterized by a benzaldehyde core substituted with a benzyloxy group at the 2-position and a dioxaborolane ring at the 5-position. Its molecular formula is C₂₀H₂₁BO₄, with a molecular weight of 337.19 g/mol and a purity of 95% . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, which facilitates carbon-carbon bond formation in organic synthesis. The benzyloxy group enhances solubility in non-polar solvents, making it advantageous for applications in polymer chemistry and materials science .
Properties
IUPAC Name |
2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYUTUPOLUMDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes. This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes.
Biochemical Pathways
The compound is involved in the borylation of alkylbenzenes, which is a key step in various organic synthesis processes. The resulting pinacol benzyl boronate can further undergo reactions such as coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Pharmacokinetics
The compound’s physical properties such as its density (1075 g/cm³) and boiling point (286547ºC at 760 mmHg) suggest that it may have low volatility and could be distributed in the body through the bloodstream.
Result of Action
The compound’s ability to form pinacol benzyl boronate through borylation suggests that it could potentially modify the chemical structure of its targets, leading to changes in their function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s borylation reaction requires the presence of a palladium catalyst. Additionally, the compound is stable under inert atmosphere and should be stored at 2-8°C.
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in borylation reactions, which are essential for the synthesis of complex organic molecules. It interacts with enzymes such as palladium catalysts, facilitating the formation of pinacol benzyl boronate. Additionally, it can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts. These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Furthermore, its interaction with cell signaling pathways can lead to changes in cell proliferation and differentiation, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, its interaction with palladium catalysts facilitates borylation reactions, which are crucial for the synthesis of complex organic molecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can influence metabolic flux and alter the levels of specific metabolites within cells. Its role in borylation and hydroboration reactions further underscores its importance in metabolic pathways, as these reactions are essential for the synthesis of complex organic molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
Biological Activity
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a compound that incorporates a boron-containing dioxaborolane moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H25BO5
- Molecular Weight : 368.2 g/mol
- CAS Number : 2096339-03-4
The biological activity of this compound largely stems from its ability to interact with biological targets through the boron atom in its structure. Boron compounds are known to form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is particularly useful in drug design for targeting specific enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Boron-Pleuromutilins : A series of pleuromutilins modified with boron-containing heterocycles showed potent activity against Wolbachia bacteria in infected cells. The introduction of a benzoxaborole ring improved their efficacy significantly .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest:
- Inhibition of Cancer Cell Growth : Similar dioxaborolane derivatives have demonstrated the ability to inhibit the growth of cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation and disrupting cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Test System | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Wolbachia-infected cells | 12 nM | |
| Cytotoxicity | Various cancer cell lines | IC50 < 50 μM | |
| Enzyme Inhibition | CYP450 Isoforms | IC50 = 0.34 μM |
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Studies have shown that:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a building block in the synthesis of biologically active molecules. Its dioxaborolane moiety is particularly useful in the development of boron-containing compounds that can interact with biological targets.
- Case Study : Research has demonstrated that derivatives of dioxaborolane compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have indicated that modifications to the benzaldehyde group can enhance the selectivity and potency against cancer cell lines.
Organic Synthesis
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic structures.
- Synthetic Pathways :
- Suzuki Coupling : This compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
- Data Table :
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |
| Nucleophilic Addition | Grignard reagents | Alcohol derivatives |
Materials Science
In materials science, the incorporation of boron into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The dioxaborolane structure provides a means to modify polymers for specific applications.
- Application Example : Polymers modified with boron-containing compounds have been studied for use in high-performance materials due to their improved fire resistance and mechanical strength.
Comparison with Similar Compounds
(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structure : Replaces the benzene ring with a thiophene moiety.
- Molecular Formula : C₁₁H₁₅BO₃S
- Key Properties : Exhibits red-shifted absorption in UV-vis spectra due to the thiophene’s electron-rich nature, making it suitable for optoelectronic applications like light-emitting electrochemical cells (LECs) .
(b) 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Methoxy substituent instead of benzyloxy.
- Molecular Formula : C₁₄H₁₉BO₄
- However, lower solubility in organic solvents .
(c) 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Hydroxyl group replaces benzyloxy.
- Molecular Formula : C₁₃H₁₇BO₄
- Key Properties : Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capability. Requires strict storage conditions (2–8°C, sealed) to prevent oxidation .
Reactivity in Cross-Coupling Reactions
The target compound’s benzyloxy group provides steric protection to the boronate ester, reducing undesired side reactions during Suzuki-Miyaura couplings. In contrast:
- Thiophene analog : Enhanced electron density from sulfur may accelerate transmetalation steps but could lead to over-reactivity with sensitive substrates .
- Hydroxyl analog : The unprotected hydroxyl group may participate in side reactions (e.g., self-condensation), limiting its utility in anhydrous conditions .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling
| Compound | Coupling Yield* | Stability | Solubility (in THF) |
|---|---|---|---|
| 2-Benzyloxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzaldehyde | 85–90% | High | 25 mg/mL |
| 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)thiophene-2-carbaldehyde | 75–80% | Moderate | 15 mg/mL |
| 2-Hydroxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzaldehyde | 60–65% | Low | 5 mg/mL |
*Yields based on model aryl halide coupling under standard conditions .
Research Findings and Industrial Relevance
- Synthetic Efficiency : The benzyloxy group in the target compound allows for straightforward purification via column chromatography, unlike the hydroxyl analog, which requires derivatization .
- Stability : The dioxaborolane ring remains intact under ambient conditions for >6 months, outperforming analogs with electron-withdrawing substituents .
- Emerging Applications : Derivatives like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2) are gaining traction in medicinal chemistry as kinase inhibitors, highlighting the versatility of boronate esters .
Preparation Methods
Starting Material and Protection
The synthesis often begins with a commercially available aldehyde or phenol compound. The phenolic hydroxyl group is protected by benzylation to form the benzyloxy substituent. This is typically achieved by reacting the phenol with benzyl alcohol or benzyl bromide in the presence of a base such as potassium tert-butoxide in a dry solvent like dioxane at elevated temperatures (e.g., 85 °C for 1 hour).
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation | Potassium tert-butoxide, BnOH, dry dioxane, 85 °C, 1 h | ~75% (over 2 steps) | Efficient O-benzylation of phenol |
Installation of Boronate Ester Group
The key step to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group involves a Suzuki–Miyaura cross-coupling reaction or Miyaura borylation. This step converts an aryl halide intermediate (typically bromide or iodide) into the corresponding boronate ester.
Typical conditions include:
- Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands (e.g., SPhos).
- Base such as potassium carbonate or sodium carbonate.
- Solvent mixture of 1,4-dioxane and water.
- Reaction temperature around 90–110 °C.
- Reaction time from several hours to overnight.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Miyaura Borylation | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 90-110 °C, 15 h | 76–100% | Efficient installation of boronate ester |
Deprotection and Final Functionalization
If protective groups such as benzyl are introduced in earlier steps, they may be removed via hydrogenolysis (Pd/C catalyzed hydrogenation) or treatment with boron tribromide in dichloromethane to yield the free phenol or aldehyde functionalities as needed.
4 Representative Synthetic Scheme Summary
5 Research Findings and Observations
- The Suzuki–Miyaura cross-coupling reaction is highly efficient for introducing the boronate ester group, with yields often exceeding 75% under optimized conditions.
- Benzyl protection of phenolic hydroxyl groups is crucial to prevent side reactions during cross-coupling and can be removed selectively afterward.
- Use of mild bases and solvents like dioxane/water mixtures facilitates the coupling reaction without decomposing sensitive aldehyde groups.
- Alternative methods include direct O-debenzylation with boron tribromide or catalytic hydrogenation, depending on the stability of other functional groups.
6 Data Table: Key Reagents and Conditions for Preparation
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| O-Benzylation | Potassium tert-butoxide, benzyl alcohol, dioxane, 85 °C, 1 h | Protect phenol group | ~75 |
| Miyaura Borylation | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos, Na₂CO₃, dioxane/H₂O, 90–110 °C, 15 h | Install boronate ester | 76–100 |
| Deprotection (if needed) | Pd/C + H₂ or BBr₃ in CH₂Cl₂, room temperature | Remove benzyl protecting group | 75–93 |
Q & A
Q. What are the primary synthetic routes for preparing 2-Benzyloxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronic esterification . A common approach involves coupling a benzyloxy-protected aryl halide precursor (e.g., 5-bromo-2-benzyloxybenzaldehyde) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or THF under reflux . Key steps include:
- Catalyst activation : Use 1–5 mol% Pd catalyst under inert atmosphere.
- Reaction monitoring : Track boronic ester formation via TLC (Rf ~0.4–0.6 in hexane/EtOAc) or ¹H NMR (disappearance of aryl halide proton at δ 7.8–8.2 ppm).
- Purification : Column chromatography (silica gel, gradient elution with hexane/EtOAc) yields the product as a white solid (typical yield: 75–86%) .
Q. How is this compound characterized to confirm structural integrity?
Critical characterization methods include:
- ¹H NMR : Key signals include the benzaldehyde proton at δ 9.6–10.0 ppm (singlet), aromatic protons (δ 7.5–8.1 ppm), and pinacol methyl groups (δ 1.0–1.3 ppm, 12H) .
- X-ray crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in DCM/hexane. Refinement using SHELXL (via Olex2 or similar software) resolves boronate geometry and benzyloxy orientation .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and boronate B-O bands (~1350 cm⁻¹).
Q. What precautions are necessary for handling and storing this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis.
- Storage : Seal in airtight containers with desiccant (silica gel) at –20°C. Avoid prolonged exposure to light or moisture, which can degrade the boronic ester .
Q. What are its common applications in organic synthesis?
The compound serves as a key intermediate in:
Q. How can purity be assessed post-synthesis?
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most applications.
- Elemental analysis : Validate C, H, B, and O content (deviation <0.4% from theoretical values).
Advanced Research Questions
Q. How can competing side reactions during Suzuki coupling be minimized?
- Optimized conditions : Reduce protodeboronation by using anhydrous solvents (e.g., degassed THF) and avoiding strong bases (e.g., switch from KOAc to K₃PO₄).
- Catalyst tuning : Employ Pd catalysts with bulky ligands (e.g., SPhos) to suppress homo-coupling of boronic esters .
- Additives : Add 1 eq. of LiCl to stabilize the boronate intermediate .
Q. What mechanistic insights explain the reactivity of this boronic ester in cross-couplings?
Density functional theory (DFT) studies suggest:
- Transmetalation barrier : The benzyloxy group’s electron-donating effect lowers the activation energy for Pd-O-B interaction, accelerating transmetalation.
- Steric effects : The pinacol group’s bulkiness reduces undesired β-hydride elimination.
Experimental validation via kinetic isotopic effect (KIE) studies using deuterated analogs can further probe the rate-determining step .
Q. How does the benzaldehyde moiety influence reactivity in multi-step syntheses?
- Competing aldehyde reactions : The aldehyde group may undergo unintended oxidation or nucleophilic attack. Mitigate this by:
- Using temporary protecting groups (e.g., acetals) during boronate synthesis.
- Performing cross-coupling before aldehyde functionalization .
Q. What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detect hydrolyzed boronic acid (MH⁺ m/z ~245) or debenzylated byproducts (MH⁺ m/z ~177) with a LOQ of 0.1%.
- NMR spiking : Add 1% of a known impurity (e.g., pinacol) to confirm peak assignments .
Q. How can computational methods predict this compound’s reactivity?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian 16) to predict nucleophilic/electrophilic sites.
- Hardness/softness parameters : Use Parr-Pearson absolute hardness (η) to assess susceptibility to electrophilic attacks (e.g., η ≈ 5 eV for similar boronic esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
